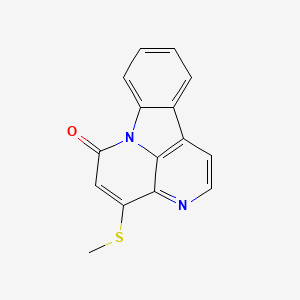

4-Methylthiocanthin-6-one

Description

6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one, 4-(methylthio)- has been reported in Pulveroboletus curtisii with data available.

Properties

IUPAC Name |

4-methylsulfanyl-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2OS/c1-19-12-8-13(18)17-11-5-3-2-4-9(11)10-6-7-16-14(12)15(10)17/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCKATCNEEDQXNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=O)N2C3=CC=CC=C3C4=C2C1=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Review of Canthin-6-one Alkaloids' Biological Activities: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canthin-6-one (B41653) alkaloids, a distinct subgroup of β-carboline alkaloids, have emerged as a promising class of natural products with a broad spectrum of biological activities.[1] First isolated in 1952, these tetracyclic compounds are predominantly found in plant families such as Rutaceae and Simaroubaceae.[2] Their diverse pharmacological properties, including anticancer, anti-inflammatory, antiviral, antiparasitic, antibacterial, and antifungal effects, have garnered significant attention within the scientific community, paving the way for extensive research into their therapeutic potential.[2][3] This technical guide provides a comprehensive overview of the biological activities of canthin-6-one alkaloids, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Data Presentation: Quantitative Biological Activities

The biological efficacy of canthin-6-one alkaloids has been quantified in numerous studies. The following tables summarize the key quantitative data, including IC50 values for anticancer and anti-inflammatory activities, and minimum inhibitory concentration (MIC) values for antimicrobial activities, to facilitate comparative analysis.

Table 1: Anticancer Activity of Canthin-6-one Alkaloids (IC50 values in µM)

| Compound | Cell Line | IC50 (µM) | Reference |

| Canthin-6-one | PC-3 (Prostate) | < 10 | [4] |

| Canthin-6-one | HT-29 (Colon) | < 10 | [4] |

| 9-Methoxycanthin-6-one | A2780 (Ovarian) | 3.79 ± 0.069 | [4] |

| 9-Methoxycanthin-6-one | HT-29 (Colon) | 3.79 ± 0.069 | [4] |

| 9-Hydroxycanthin-6-one | Melanoma | 7.0 | [4] |

| 9-Methoxycanthin-6-one-N-oxide | Melanoma | 6.5 | [4] |

| 4-Methoxy-5-hydroxycanthin-6-one | Various | Not specified | [4] |

| Canthin-6-one Derivative (8h) | HT29 (Colon) | 1.0 ± 0.1 | [5] |

| 10-methoxycanthin-6-one (Mtx-C) | Kasumi-1 (AML) | 80 (EC50) | [6] |

| 10-methoxycanthin-6-one (Mtx-C) | KG-1 (AML) | 36 (EC50) | [6] |

Table 2: Anti-inflammatory Activity of Canthin-6-one Alkaloids

| Compound | Assay | IC50 / ED50 | Reference |

| 9-Hydroxycanthin-6-one | NF-κB Inhibition | 3.8 µM | [4] |

| 9-Methoxycanthin-6-one | NF-κB Inhibition | 7.4 µM | [4] |

| Canthin-6-one | Nitric Oxide Production (LPS-stimulated RAW 264.7) | Not specified | [7] |

| 5-Methoxycanthin-6-one | Carrageenan-induced paw edema (in vivo) | ED50 = 60.84 ± 0.010 mg/Kg | [8] |

| Canthin-6-one | Carrageenan-induced paw edema (in vivo) | ED50 = 96.64 ± 0.012 mg/Kg | [8] |

Table 3: Antimicrobial Activity of Canthin-6-one Alkaloids (MIC values in µg/mL)

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Canthin-6-one | Mycobacterium sp. | 8-32 | [7] |

| Canthin-6-one | Staphylococcus sp. | 8-32 | [7] |

| Canthin-6-one | Candida albicans | >50 (95.7% inhibition at 50 µg/mL) | [9] |

| Canthin-6-one | Cryptococcus neoformans | >50 (96.9% inhibition at 50 µg/mL) | [9] |

| Canthin-6-one | Staphylococcus aureus | >50 (inhibition range 88.1% to 99.8% at 50 µg/mL) | [9] |

| Quaternized 10-methoxycanthin-6-one (6p, 6t) | Ralstonia solanacearum | 3.91 | [10][11] |

| Quaternized 10-methoxycanthin-6-one (6p, 6t) | Pseudomonas syringae | 3.91 | [10][11] |

Table 4: Antiviral and Antiparasitic Activities of Canthin-6-one Alkaloids

| Compound | Activity | Model | Results | Reference |

| Canthin-6-one analog (16) | Antiviral (NDV) | DF-1 cells | IC50 = 5.26 µM | [12] |

| Canthin-6-one | Antiparasitic (Trypanosoma cruzi) | In vivo (mice) | Significant reduction in parasitemia at 5 mg/kg/day | [13][14] |

| Canthin-6-one | Antileishmanial (Leishmania amazonensis) | In vivo (mice) | Reduced parasite burden (intralesional) | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the study of canthin-6-one alkaloids.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.[16]

-

Compound Treatment: Treat the cells with various concentrations of the canthin-6-one alkaloid for 72 hours.[16]

-

MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[16]

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals. Incubate for 15 minutes at 37°C with shaking.[16]

-

Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[16]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

In Vitro Antiviral Activity: Plaque Reduction Assay

This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50%.[17][18]

-

Cell Culture: Grow a monolayer of host cells in 6-well plates.[18]

-

Virus Dilution: Prepare serial dilutions of the virus stock.

-

Compound Treatment: Incubate the virus dilutions with various concentrations of the canthin-6-one alkaloid for 1 hour.

-

Infection: Infect the cell monolayers with the virus-compound mixture and incubate for 1-2 hours to allow for viral adsorption.[18]

-

Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., agarose (B213101) or carboxymethylcellulose) to restrict virus spread.[17][18]

-

Incubation: Incubate the plates for a period appropriate for plaque formation (typically 2-14 days).[18]

-

Plaque Visualization: Fix the cells and stain with a dye (e.g., crystal violet) to visualize the plaques.[3]

-

Plaque Counting: Count the number of plaques in each well.[17]

-

Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control and determine the IC50 value.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the inhibitory effect of a compound on the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.[2][19]

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1.5 × 10^5 cells/mL and incubate for 24 hours.[2]

-

Compound and LPS Treatment: Pre-treat the cells with various concentrations of the canthin-6-one alkaloid for a specified time, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.[2]

-

Nitrite Measurement: Collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).[2]

-

Incubation and Absorbance Reading: Incubate the mixture at room temperature for 10 minutes and measure the absorbance at 540 nm.[2]

-

Data Analysis: Quantify the amount of nitrite, a stable metabolite of NO, using a standard curve of sodium nitrite. Calculate the percentage of NO inhibition and the IC50 value.

In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[20][21]

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform serial two-fold dilutions of the canthin-6-one alkaloid in a 96-well microtiter plate containing broth medium.[21]

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plate under appropriate conditions for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[20]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a widely used animal model to evaluate the acute anti-inflammatory activity of compounds.[1][22][23]

-

Animal Acclimatization: Acclimate rats or mice to the laboratory conditions.

-

Compound Administration: Administer the canthin-6-one alkaloid orally or via other appropriate routes.[13]

-

Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of the animals.[1][23]

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[1]

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Signaling Pathways and Mechanisms of Action

Canthin-6-one alkaloids exert their diverse biological effects by modulating key intracellular signaling pathways.

Anti-inflammatory Activity: Inhibition of NF-κB and Akt Signaling Pathways

The anti-inflammatory effects of canthin-6-one alkaloids are often mediated through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Protein Kinase B (Akt) signaling pathways.[24] In response to pro-inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS and COX-2. Canthin-6-one has been shown to inhibit the phosphorylation of IκB, thereby preventing NF-κB activation.[7] Additionally, canthin-6-one can suppress the phosphorylation of Akt, a kinase that can also contribute to the activation of NF-κB.[7]

Antiviral Activity: Suppression of Akt and ERK Signaling Pathways

Certain canthin-6-one analogs have demonstrated antiviral activity by inhibiting the Akt and Extracellular signal-regulated kinase (ERK) pathways.[12] Many viruses exploit these host cell signaling pathways for their own replication and propagation. For instance, the Akt pathway can be involved in viral entry into the host cell. The ERK pathway, a component of the mitogen-activated protein kinase (MAPK) cascade, can also be activated by viral infection and play a role in various stages of the viral life cycle. By inhibiting the phosphorylation and activation of both Akt and ERK, canthin-6-one analogs can effectively block viral proliferation.[12]

Conclusion

Canthin-6-one alkaloids represent a versatile and potent class of natural products with a wide array of biological activities. Their demonstrated efficacy in preclinical models for cancer, inflammation, and infectious diseases highlights their significant potential for drug discovery and development. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers and scientists working to further elucidate the therapeutic applications of these fascinating compounds. Further investigation into the structure-activity relationships, mechanisms of action, and pharmacokinetic properties of canthin-6-one derivatives is warranted to unlock their full clinical potential.

References

- 1. inotiv.com [inotiv.com]

- 2. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Canthin-6-one Derivatives: Design, Synthesis, and Their Antiproliferative Activities via Inducing Apoptosis, Deoxyribonucleic Acid Damage, and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and In Vitro Antibacterial Activity of Quaternized 10-Methoxycanthin-6-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and In Vitro Antibacterial Activity of Quaternized 10-Methoxycanthin-6-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. protocols.io [protocols.io]

- 13. Effects of canthin-6-one alkaloids from Zanthoxylum chiloperone on Trypanosoma cruzi-infected mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. MTT (Assay protocol [protocols.io]

- 17. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 18. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]

- 19. mdpi.com [mdpi.com]

- 20. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]

- 21. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 22. researchgate.net [researchgate.net]

- 23. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 24. Anti-inflammatory Effects of Canthin-6-one Alkaloids from Ailanthus altissima - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Methylthiocanthin-6-one: A Technical Guide to Its Origins and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methylthiocanthin-6-one, a derivative of the biologically active canthin-6-one (B41653) alkaloid family. Due to the scarcity of reports on its natural occurrence, this document focuses on a proposed synthetic route for its isolation and detailed methodologies for its characterization. Canthin-6-one alkaloids are of significant interest to the scientific community due to their wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties.

Natural Sources and Abundance

This compound is not a commonly isolated natural product. While the parent compound, canthin-6-one, and its various hydroxylated and methoxylated derivatives are found in several plant families, most notably Simaroubaceae and Rutaceae, the 4-methylthio substituted variant is not widely reported from natural sources. Genera such as Eurycoma, Picrasma, and Simaba are known to produce a variety of canthin-6-one alkaloids. The low natural abundance of many canthin-6-one derivatives has historically constrained extensive biological evaluation, necessitating a reliance on chemical synthesis to obtain sufficient quantities for research.

Proposed Synthetic Isolation of this compound

Given the lack of established methods for isolation from natural sources, chemical synthesis represents the most viable approach to obtain pure this compound. The following section outlines a plausible synthetic pathway based on established methodologies for the synthesis of the canthin-6-one scaffold, particularly leveraging a Pictet-Spengler reaction followed by a series of cyclization and aromatization steps.

Synthetic Workflow

The proposed synthesis begins with commercially available starting materials and proceeds through key intermediates to construct the tetracyclic canthin-6-one core with the desired 4-methylthio substitution.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Pictet-Spengler Reaction

-

To a solution of tryptamine (1.0 eq) in dichloromethane (B109758) (CH2Cl2), add 4-(methylthio)phenylglyoxal (1.1 eq).

-

Cool the mixture to 0 °C and add trifluoroacetic acid (TFA) (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with CH2Cl2 (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the tetrahydro-β-carboline intermediate.

Step 2: Amide Formation

-

Dissolve the tetrahydro-β-carboline intermediate (1.0 eq) in pyridine.

-

Add succinic anhydride (1.2 eq) portion-wise at room temperature.

-

Heat the reaction mixture to 60 °C and stir for 6-8 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and pour it into ice-cold 1M HCl.

-

Extract the product with ethyl acetate (B1210297) (3x).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to obtain the amide-acid intermediate.

Step 3: Intramolecular Friedel-Crafts Acylation

-

Add the amide-acid intermediate (1.0 eq) to polyphosphoric acid (PPA) at 80 °C.

-

Increase the temperature to 120-140 °C and stir for 2-4 hours.

-

Monitor the cyclization by TLC.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with chloroform (B151607) (3x).

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give the crude keto-acid intermediate.

Step 4: Reductive Cyclization and Aromatization

-

Mix the keto-acid intermediate with 10% Palladium on carbon (Pd/C).

-

Heat the mixture in a high-boiling solvent such as diphenyl ether at 200-250 °C for 4-6 hours.

-

Cool the reaction mixture and dilute with a suitable solvent like ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Characterization Data

The structural elucidation of the synthesized this compound is confirmed through various spectroscopic techniques. The following tables summarize the expected quantitative data.

Table 1: Spectroscopic Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₅H₁₀N₂OS |

| Molecular Weight | 266.32 g/mol |

| CAS Number | 500299-14-9 |

Table 2: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.80 | d | 1H | Aromatic-H |

| ~8.15 | d | 1H | Aromatic-H |

| ~7.90 | d | 1H | Aromatic-H |

| ~7.70 | t | 1H | Aromatic-H |

| ~7.50 | t | 1H | Aromatic-H |

| ~7.30 | m | 2H | Aromatic-H |

| ~2.60 | s | 3H | -SCH₃ |

Table 3: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~162.0 | C=O (C-6) |

| ~145.0 - 115.0 | Aromatic carbons |

| ~15.0 | -SCH₃ |

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 266 | [M]⁺ (Molecular Ion) |

| 251 | [M - CH₃]⁺ |

| 238 | [M - CO]⁺ |

| 223 | [M - SCH₃]⁺ |

Table 5: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3050 | Aromatic C-H | Stretching |

| ~2920 | Aliphatic C-H (-SCH₃) | Stretching |

| ~1660 | C=O (Amide) | Stretching |

| ~1600, ~1470 | Aromatic C=C | Stretching |

| ~1350 | C-N | Stretching |

| ~750 | C-S | Stretching |

Biological Activity and Signaling Pathways

Canthin-6-one alkaloids are known to exhibit a broad spectrum of biological activities. Their planar tetracyclic structure allows them to intercalate with DNA, which is one of the mechanisms attributed to their cytotoxic and antitumor effects. Furthermore, several canthin-6-one derivatives have been reported to possess potent anti-inflammatory properties.[1][2][3] A key mechanism underlying their anti-inflammatory action is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2][3]

The NF-κB pathway is a crucial regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded. This allows NF-κB to translocate to the nucleus, where it induces the transcription of various pro-inflammatory genes, including cytokines and enzymes like iNOS and COX-2. Canthin-6-ones have been shown to inhibit the phosphorylation of IκB, thereby preventing NF-κB activation and subsequent inflammation.[1]

Caption: Inhibition of the NF-κB signaling pathway by this compound.

References

In Vitro Anti-inflammatory Effects of Canthin-6-one Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canthin-6-one (B41653) alkaloids, a class of β-carboline alkaloids, have garnered significant interest in the scientific community for their diverse biological activities, including anti-inflammatory properties.[1][2] These compounds are predominantly isolated from various plant species, particularly from the Simaroubaceae and Rutaceae families.[3] This technical guide provides an in-depth overview of the in vitro anti-inflammatory effects of canthin-6-one alkaloids, focusing on their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel anti-inflammatory agents.

The primary in vitro model for assessing the anti-inflammatory potential of canthin-6-one alkaloids involves the use of lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line.[4][5] LPS, a component of the outer membrane of Gram-negative bacteria, triggers a potent inflammatory response in macrophages, leading to the production of various pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[6] Canthin-6-one alkaloids have been shown to effectively suppress the production of these inflammatory molecules.

The underlying mechanism of action for the anti-inflammatory effects of these alkaloids is primarily attributed to their ability to modulate key signaling pathways, most notably the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[5][7] By inhibiting these pathways, canthin-6-one alkaloids can downregulate the expression of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), thereby reducing the synthesis of NO and PGE2, respectively.[7]

This guide will detail the experimental methodologies for key in vitro assays, present a consolidated summary of the quantitative data on the anti-inflammatory activity of various canthin-6-one alkaloids, and provide visual representations of the pertinent signaling pathways and experimental workflows.

Quantitative Data on Anti-inflammatory Activity

The following tables summarize the reported in vitro anti-inflammatory activities of various canthin-6-one alkaloids. The data is compiled from multiple studies to provide a comparative overview.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

| Canthin-6-one Alkaloid | Concentration | % Inhibition of NO Production | IC50 (µM) | Reference |

| Canthin-6-one | 1 µM | Significant Inhibition | 9.09 | [7] |

| 5 µM | Significant Inhibition | [7] | ||

| 5-(1-hydroxyethyl)-canthin-6-one | 7.5 µM | Significant Inhibition | 15.09 | [7] |

| 15 µM | Significant Inhibition | [7] | ||

| 4-methoxy-5-hydroxycanthin-6-one | Not Specified | Significant Inhibition | Not Reported | [4] |

| 9-hydroxycanthin-6-one | Not Specified | Not Reported | 7.73 | |

| 10-hydroxycanthin-6-one | Not Specified | Not Reported | >50 | |

| 11-hydroxycanthin-6-one | Not Specified | Inactive | Not Applicable | |

| 9-methoxycanthin-6-one | Not Specified | Not Reported | 3.8 (for NF-κB inhibition) |

Table 2: Effects on Pro-inflammatory Cytokines and Enzymes in LPS-Stimulated Macrophages

| Canthin-6-one Alkaloid | Target | Cell Type | Effect | Concentration | Reference |

| Canthin-6-one | TNF-α | RAW 264.7 | Significant Reduction | 1 and 5 µM | [7] |

| PGE2 | RAW 264.7 | Marked Suppression | 1 and 5 µM | [7] | |

| iNOS Expression | RAW 264.7 | Significant Inhibition | 1 and 5 µM | [7] | |

| COX-2 Expression | RAW 264.7 | Marked Suppression | 1 and 5 µM | [7] | |

| MCP-1 | RAW 264.7 | Significant Reduction | Not Specified | [7] | |

| 5-(1-hydroxyethyl)-canthin-6-one | iNOS Expression | RAW 264.7 | Significant Inhibition | 7.5 and 15 µM | [7] |

| PGE2 | RAW 264.7 | Marked Suppression | 15 µM | [7] | |

| COX-2 Expression | RAW 264.7 | Marked Suppression | 15 µM | [7] | |

| MCP-1 | RAW 264.7 | Inhibition | Not Specified | [7] | |

| TNF-α | RAW 264.7 | No Inhibition | Not Specified | [7] | |

| 4-methoxy-5-hydroxycanthin-6-one | TNF-α | RAW 264.7 | Significant Inhibition | Not Specified | [4] |

| iNOS Expression | RAW 264.7 | Downregulation | Not Specified | [4] |

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments used to assess the anti-inflammatory effects of canthin-6-one alkaloids.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol:

-

Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plates for viability and NO assays, 6-well plates for Western blotting and ELISA).

-

Allow cells to adhere and grow for 24 hours.

-

Pre-treat the cells with various concentrations of canthin-6-one alkaloids (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%) for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

-

Incubate for the desired time period (e.g., 24 hours for NO and cytokine measurements, shorter time points for signaling pathway analysis).

-

Cell Viability Assay (MTT Assay)

-

Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product.

-

Procedure:

-

After the treatment period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well of a 96-well plate.

-

Incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated) cells.

-

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Principle: This assay measures the concentration of nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.

-

Procedure:

-

After the 24-hour incubation with canthin-6-one alkaloids and LPS, collect 100 µL of the cell culture supernatant from each well of a 96-well plate.

-

Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

The concentration of nitrite is determined using a standard curve prepared with sodium nitrite.[8]

-

Pro-inflammatory Cytokine Measurement (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific cytokines, such as TNF-α and IL-6, in the cell culture supernatant.

-

Procedure:

-

After the 24-hour treatment period, collect the cell culture supernatants.

-

Perform the ELISA according to the manufacturer's instructions for the specific cytokine kits (e.g., from R&D Systems or BioLegend).

-

Briefly, the supernatant is added to a 96-well plate pre-coated with a capture antibody specific for the target cytokine.

-

After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

-

Following another incubation and washing step, a substrate solution is added, which develops a color in proportion to the amount of bound cytokine.

-

The reaction is stopped, and the absorbance is measured at the appropriate wavelength (typically 450 nm).

-

The cytokine concentration is determined from a standard curve generated with recombinant cytokines.[6]

-

Western Blot Analysis

-

Principle: This technique is used to detect and quantify the expression levels of specific proteins, such as iNOS, COX-2, and components of the NF-κB and MAPK signaling pathways.

-

Procedure:

-

After the appropriate treatment period, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., iNOS, COX-2, p-IκBα, NF-κB p65, p-p38, p-ERK, p-JNK, and their total forms, as well as a loading control like β-actin or GAPDH) overnight at 4°C. Antibody dilutions should be optimized as per the manufacturer's recommendations.

-

Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by canthin-6-one alkaloids and a typical experimental workflow.

Caption: Experimental workflow for assessing the in vitro anti-inflammatory effects.

Caption: Inhibition of the NF-κB signaling pathway by canthin-6-one alkaloids.

Caption: Modulation of the MAPK signaling pathway by canthin-6-one alkaloids.

Conclusion

Canthin-6-one alkaloids represent a promising class of natural compounds with potent in vitro anti-inflammatory activities. Their ability to inhibit the production of key inflammatory mediators in LPS-stimulated macrophages is well-documented. The primary mechanisms underlying these effects involve the downregulation of the NF-κB and MAPK signaling pathways. This technical guide provides a consolidated resource for researchers, offering a summary of quantitative data, detailed experimental protocols, and visual representations of the molecular mechanisms and experimental designs. Further research into the structure-activity relationships, bioavailability, and in vivo efficacy of canthin-6-one alkaloids is warranted to fully explore their therapeutic potential as novel anti-inflammatory drugs.

References

- 1. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory Effects of Canthin-6-one Alkaloids from Ailanthus altissima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Novel Canthin-6-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Canthin-6-one (B41653), a β-carboline alkaloid found in various plants, microorganisms, and marine life, has garnered significant attention in the scientific community for its broad spectrum of biological activities.[1] These activities include antifungal, antibacterial, anti-inflammatory, antiparasitic, and notably, antitumor properties.[1][2][3] This technical guide provides an in-depth overview of the pharmacological profiling of novel canthin-6-one derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing critical signaling pathways to facilitate further research and drug development in this promising area.

Antiproliferative and Cytotoxic Activities

A significant body of research has focused on enhancing the anticancer properties of the canthin-6-one scaffold through chemical modification. The primary aim of these modifications is to improve efficacy, increase water solubility, and reduce potential toxicity.[1][4]

Quantitative Data Summary

The cytotoxic effects of various canthin-6-one derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the tables below.

Table 1: Cytotoxicity of C-2 Amide Substituted Canthin-6-one Derivatives (8a-l) against Human Cancer Cell Lines [1][5]

| Compound | HT29 (Colon Cancer) IC50 (μM) | H1975 (Lung Cancer) IC50 (μM) | A549 (Lung Cancer) IC50 (μM) | MCF-7 (Breast Cancer) IC50 (μM) |

| Canthin-6-one (CO) | 8.6 ± 0.7 | 9.2 ± 0.8 | 10.7 ± 0.9 | 7.6 ± 0.5 |

| 8a | 3.5 ± 0.3 | 4.1 ± 0.4 | 5.2 ± 0.5 | 3.9 ± 0.3 |

| 8b | 2.8 ± 0.2 | 3.5 ± 0.3 | 4.8 ± 0.4 | 3.1 ± 0.2 |

| 8c | 4.1 ± 0.4 | 4.9 ± 0.5 | 6.1 ± 0.6 | 4.5 ± 0.4 |

| 8d | 3.9 ± 0.3 | 4.5 ± 0.4 | 5.8 ± 0.5 | 4.2 ± 0.3 |

| 8e | 1.9 ± 0.2 | 2.5 ± 0.2 | 3.1 ± 0.3 | 2.2 ± 0.2 |

| 8f | 2.1 ± 0.2 | 2.8 ± 0.3 | 3.5 ± 0.3 | 2.4 ± 0.2 |

| 8g | 1.5 ± 0.1 | 2.1 ± 0.2 | 2.8 ± 0.2 | 1.8 ± 0.1 |

| 8h | 1.0 ± 0.1 | 1.5 ± 0.1 | 1.9 ± 0.2 | 1.2 ± 0.1 |

| 8i | 1.3 ± 0.1 | 1.8 ± 0.2 | 2.4 ± 0.2 | 1.6 ± 0.1 |

| 8j | 1.7 ± 0.2 | 2.3 ± 0.2 | 2.9 ± 0.3 | 2.0 ± 0.2 |

| 8k | 3.2 ± 0.3 | 3.8 ± 0.4 | 4.5 ± 0.4 | 3.6 ± 0.3 |

| 8l | > 10 | > 10 | > 10 | > 10 |

Data presented as mean ± standard deviation.

Table 2: Cytotoxicity of 9-Substituted Canthin-6-one-N-oxide Derivatives against Melanoma Cell Lines [6]

| Compound | Cancer Cell Line | Cell Type | IC50 (μM) |

| 9-Methoxycanthin-6-one-N-oxide | Melanoma | Skin Cancer | 6.5 |

| 9-Hydroxycanthin-6-one-N-oxide | Melanoma | Skin Cancer | 7.0 |

Mechanisms of Action

Novel canthin-6-one derivatives exert their anticancer effects through a variety of mechanisms, including the induction of apoptosis, DNA damage, and ferroptosis. They have also been shown to modulate key signaling pathways involved in cell proliferation and survival.

Induction of Apoptosis and DNA Damage

Several studies have demonstrated that canthin-6-one derivatives can trigger programmed cell death, or apoptosis, in cancer cells. For example, compound 8h was found to induce apoptosis in HT29 cells in a concentration-dependent manner.[1] This process is often accompanied by DNA damage, as evidenced by the phosphorylation of H2AX, a marker of DNA double-strand breaks.[1][4] The apoptotic cascade is further activated through the regulation of apoptosis-associated proteins such as Bcl-2 and cleaved-caspase 3.[1][4]

Induction of Ferroptosis

In addition to apoptosis, some canthin-6-one derivatives can induce ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides.[1][4] Compound 8h , for instance, was shown to decrease the levels of glutathione (B108866) (GSH) and glutathione peroxidase 4 (GPX4), key components of the cellular antioxidant defense system, leading to increased lipid peroxidation and ultimately ferroptotic cell death.[1][4]

Inhibition of Topoisomerases

Certain canthin-6-one derivatives have been identified as inhibitors of DNA topoisomerases, enzymes that are crucial for resolving topological issues in DNA during replication and transcription.[7] By inhibiting these enzymes, the derivatives can disrupt DNA metabolism and trigger cell death in rapidly dividing cancer cells.

Modulation of Signaling Pathways

The pharmacological effects of canthin-6-one derivatives are also mediated by their ability to interfere with various intracellular signaling pathways. These include pathways that are often dysregulated in cancer and inflammatory diseases.

-

NF-κB Pathway: Canthin-6-one and its derivatives have been shown to inhibit the activation of the nuclear factor kappa B (NF-κB) pathway, a key regulator of inflammation and cell survival.[8][9]

-

Akt and ERK Pathways: Some derivatives have demonstrated the ability to suppress the phosphorylation of Akt and ERK, two important kinases in signaling cascades that promote cell proliferation and survival.[8][10]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the pharmacological profiling of canthin-6-one derivatives.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.[11][12]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.[11]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[11]

-

Compound Treatment: Prepare serial dilutions of the canthin-6-one derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).[11]

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[11]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.[11]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the compound concentration.[11]

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with the canthin-6-one derivatives at the desired concentrations for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

Topoisomerase II Inhibition Assay (DNA Decatenation Assay)

This assay measures the ability of a compound to inhibit the decatenating activity of topoisomerase II.[13][14][15]

Principle: Topoisomerase II can resolve catenated (interlocked) DNA networks, such as kinetoplast DNA (kDNA), into individual circular DNA molecules. The large kDNA network cannot enter an agarose (B213101) gel, whereas the released minicircles can. An effective inhibitor will prevent the release of these minicircles.[13]

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing kDNA, ATP, and topoisomerase II assay buffer.

-

Compound Addition: Add the canthin-6-one derivative at various concentrations to the reaction tubes. Include appropriate controls: a no-enzyme control, an enzyme-only control, a solvent control, and a positive control (a known topoisomerase II inhibitor like etoposide).[13]

-

Enzyme Addition: Add topoisomerase II enzyme to each tube to start the reaction.

-

Incubation: Incubate the reactions at 37°C for 30 minutes.[13]

-

Reaction Termination: Stop the reactions by adding a stop buffer/loading dye.

-

Agarose Gel Electrophoresis: Load the reaction products onto a 1.0% agarose gel and perform electrophoresis.[13]

-

Visualization: Stain the gel with a DNA stain (e.g., ethidium (B1194527) bromide) and visualize the DNA bands under UV light.[13]

-

Data Analysis: Quantify the intensity of the decatenated DNA band in each lane relative to the enzyme-only control to determine the percent inhibition. The IC50 value can be calculated by plotting the percent inhibition against the compound concentration.[13]

Visualizing Key Pathways and Processes

The following diagrams, generated using the DOT language, illustrate some of the key signaling pathways and experimental workflows discussed in this guide.

Caption: Induction of Apoptosis and Ferroptosis by Canthin-6-one Derivatives.

Caption: Inhibition of NF-κB and Akt Signaling by Canthin-6-one Derivatives.

Caption: Workflow for the MTT Cell Viability Assay.

This technical guide provides a comprehensive, though not exhaustive, overview of the pharmacological profiling of novel canthin-6-one derivatives. The data and protocols presented herein are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the advancement of these promising compounds towards potential clinical applications.

References

- 1. Novel Canthin-6-one Derivatives: Design, Synthesis, and Their Antiproliferative Activities via Inducing Apoptosis, Deoxyribonucleic Acid Damage, and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Antimicrobial Activity of Canthin-6-One Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Novel Canthin-6-one Derivatives: Design, Synthesis, and Their Antiproliferative Activities via Inducing Apoptosis, Deoxyribonucleic Acid Damage, and Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. 1-methoxy-canthin-6-one and related β-carbolines: From natural compound to synthesis and biological activities [iris.unisannio.it]

- 8. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 9. mdpi.com [mdpi.com]

- 10. Canthin-6-one analogs block Newcastle disease virus proliferation via suppressing the Akt and ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Mechanistic Insights into 4-Methylthiocanthin-6-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methylthiocanthin-6-one, a derivative of the β-carboline alkaloid canthin-6-one (B41653). Canthin-6-one and its analogues have garnered significant interest due to their diverse biological activities, including anti-inflammatory and antibacterial properties.[1][2] This document details predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, alongside detailed experimental protocols for spectroscopic characterization. Furthermore, a proposed mechanism of action related to its anti-inflammatory effects is visualized.

Core Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data is derived from the analysis of its chemical structure and comparison with spectral data of analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| ~8.50 | d | ~8.0 | 1H | H-1 |

| ~7.80 | d | ~8.0 | 1H | H-2 |

| ~7.60 | t | ~8.0 | 1H | H-3 |

| ~8.20 | s | - | 1H | H-5 |

| ~7.40 | d | ~7.5 | 1H | H-8 |

| ~7.20 | t | ~7.5 | 1H | H-9 |

| ~7.50 | t | ~7.5 | 1H | H-10 |

| ~8.10 | d | ~7.5 | 1H | H-11 |

| ~2.60 | s | - | 3H | -SCH₃ |

Table 2: Predicted ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~165.0 | C-6 (C=O) |

| ~150.0 | C-4 |

| ~145.0 | C-12a |

| ~142.0 | C-12b |

| ~138.0 | C-6a |

| ~131.0 | C-10 |

| ~130.0 | C-2 |

| ~128.0 | C-8 |

| ~125.0 | C-3 |

| ~122.0 | C-9 |

| ~120.0 | C-1 |

| ~118.0 | C-11 |

| ~115.0 | C-5 |

| ~15.0 | -SCH₃ |

Table 3: Predicted IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2920 | Weak | Aliphatic C-H stretch (-SCH₃) |

| ~1680 | Strong | C=O stretch (amide) |

| ~1600, 1470 | Medium-Strong | Aromatic C=C stretch |

| ~1350 | Medium | C-N stretch |

| ~750 | Strong | Aromatic C-H bend (ortho-disubstituted) |

| ~690 | Medium | C-S stretch |

Table 4: Predicted Mass Spectrometry (MS) Data of this compound

| m/z | Relative Intensity (%) | Assignment |

| 266 | 100 | [M]⁺ (Molecular Ion) |

| 251 | 60 | [M-CH₃]⁺ |

| 238 | 40 | [M-CO]⁺ |

| 223 | 30 | [M-CO-CH₃]⁺ |

| 195 | 25 | [M-SCH₃-CO]⁺ |

Experimental Protocols

The following sections detail generalized methodologies for the spectroscopic analysis of this compound, based on standard practices for alkaloid characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are typically recorded on a 300 MHz or higher field spectrometer.[3] The sample (5-10 mg) is dissolved in an appropriate deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (B1202638) (TMS) as an internal standard. For sample quality analysis, it is crucial to ensure the protein is properly folded in solution, which can be confirmed through 1D proton and 2D ¹H-¹⁵N-HSQC NMR experiments.[4] Data acquisition and processing are performed using the spectrometer's standard software. ¹H NMR and ¹³C NMR spectra are obtained, along with 2D NMR experiments like COSY, HSQC, and HMBC to aid in structure elucidation and complete assignment of proton and carbon signals.[5]

Infrared (IR) Spectroscopy

IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer.[6] A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.[7] The resulting spectrum provides information on the various functional groups present in the molecule based on their characteristic absorption bands.[8][9][10]

Mass Spectrometry (MS)

Mass spectral data is acquired using a mass spectrometer, often coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system for sample introduction and separation.[11] For direct analysis, the sample can be introduced via a direct insertion probe. Electron ionization (EI) at 70 eV is a common method for generating ions. The mass spectrum is recorded over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu) to observe the molecular ion and characteristic fragment ions, which are crucial for confirming the molecular weight and elucidating the structure.[12]

Mandatory Visualization

The following diagram illustrates a plausible anti-inflammatory mechanism of action for this compound, based on the known activities of related canthin-6-one alkaloids which have been shown to suppress the production of pro-inflammatory mediators.[1]

Caption: Proposed inhibition of the NF-kB signaling pathway by this compound.

References

- 1. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. ojp.gov [ojp.gov]

- 4. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijorp.org [ijorp.org]

- 7. mdpi.com [mdpi.com]

- 8. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. IR Absorption Table [webspectra.chem.ucla.edu]

- 11. Development and Evaluation of a Synthetic Cathinone Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. spectroscopyonline.com [spectroscopyonline.com]

The Enduring Legacy of Canthin-6-One Alkaloids: From Traditional Remedies to Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Canthin-6-one (B41653) alkaloids, a class of β-carboline indole (B1671886) alkaloids, have a rich history rooted in traditional medicine across various cultures. For centuries, plants containing these compounds have been utilized to treat a wide range of ailments, from inflammatory conditions and infections to gastrointestinal disorders. The first member of this family, canthin-6-one, was isolated in 1952 from the Australian rainforest tree Pentaceras australis.[1] Since then, scientific research has increasingly validated the ethnobotanical uses of these compounds, uncovering a broad spectrum of pharmacological activities, including potent anti-inflammatory, anticancer, and antimicrobial properties. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological activities of canthin-6-one alkaloids, with a focus on their mechanisms of action, supported by quantitative data and detailed experimental protocols.

Discovery and History in Traditional Medicine

The journey of canthin-6-one alkaloids from traditional folklore to modern laboratories is a testament to the value of ethnobotany in drug discovery. Various plant families, notably Simaroubaceae and Rutaceae, are rich sources of these alkaloids and have been integral to traditional healing practices worldwide.

For instance, species from the Simaroubaceae family, such as Ailanthus altissima (Tree of Heaven), have been used in traditional Chinese medicine to treat dysentery, diarrhea, and other inflammatory conditions.[2] Similarly, plants from the genus Picrolemma have a long history of use in traditional medicine for their antimalarial and antitumoral properties.[3] In South America, Simaba ferruginea has been traditionally used for the treatment of gastric ulcers, diarrhea, and fever.[1] The roots of Eurycoma longifolia, a popular medicinal plant in Southeast Asia, are traditionally consumed to enhance male virility and possess anti-malarial and anti-ulcer properties. These traditional applications have provided crucial leads for modern scientific investigation into the bioactive constituents of these plants, leading to the isolation and characterization of numerous canthin-6-one alkaloids.

Quantitative Bioactivity Data

The therapeutic potential of canthin-6-one alkaloids is underscored by a growing body of quantitative data from preclinical studies. These compounds have demonstrated significant efficacy in various in vitro and in vivo models of disease. The following tables summarize the key bioactivities of canthin-6-one and its derivatives.

Table 1: Anticancer Activity of Canthin-6-One Alkaloids

| Alkaloid | Cancer Cell Line | IC50 Value (µM) | Reference |

| Canthin-6-one | HT29 (Colon) | 8.6 | [4] |

| Canthin-6-one | PC-3 (Prostate) | >10 | [5] |

| Canthin-6-one | HeLa (Cervical) | >10 | [5] |

| 1-Methoxycanthin-6-one | Guinea Pig Ear Keratinocytes | 1.11 µg/mL | [6] |

| 5-Methoxycanthin-6-one | Guinea Pig Ear Keratinocytes | 5.76 µg/mL | [6] |

| Canthin-6-one-3-N-oxide | Guinea Pig Ear Keratinocytes | 2.34 µg/mL | [6] |

| 4,5-Dimethoxy-10-hydroxycanthin-6-one | CNE2 (Nasopharyngeal) | Significant | [7] |

| 8-Hydroxycanthin-6-one | CNE2 (Nasopharyngeal) | Significant | [7] |

| 4,5-Dimethoxycanthin-6-one | CNE2 (Nasopharyngeal) | Significant | [7] |

| 5-Hydroxy-4-methoxycanthin-6-one | CNE2 (Nasopharyngeal) | Significant | [7] |

| Compound 8h (Canthin-6-one derivative) | HT29 (Colon) | 1.0 | [5] |

Table 2: Anti-inflammatory Activity of Canthin-6-One Alkaloids

| Alkaloid | Assay | IC50/ED50 Value | Reference |

| Canthin-6-one | NO Production (LPS-stimulated RAW 264.7 cells) | 9.09 µM | [8] |

| (R)-5-(1-hydroxyethyl)-canthin-6-one | NO Production (LPS-stimulated RAW 264.7 cells) | 15.09 µM | [8] |

| 9-Hydroxycanthin-6-one | NO Production (LPS-stimulated RAW 264.7 cells) | 7.73 µM | [8] |

| 10-Hydroxycanthin-6-one | NO Production (LPS-stimulated RAW 264.7 cells) | >20 µM | [8] |

| 5-Methoxycanthin-6-one | Carrageenan-induced rat paw edema | ED50 = 60.84 mg/Kg | [4] |

| Canthin-6-one | Carrageenan-induced rat paw edema | ED50 = 96.64 mg/Kg | [4] |

| Canthin-6-one | DPPH radical scavenging | IC50 = 33.60 µg/mL | [4] |

| 5-Methoxycanthin-6-one | DPPH radical scavenging | IC50 = 27.62 µg/mL | [4] |

Table 3: Yield of Canthin-6-One Alkaloids from Plant Sources

| Plant Species | Plant Part | Alkaloid | Yield | Reference |

| Ailanthus altissima | Callus Culture | Canthin-6-one & 1-Methoxycanthin-6-one (combined) | 1.38% of dry weight | [6] |

| Ailanthus altissima | Cell Suspensions | Canthin-6-one & 1-Methoxycanthin-6-one (combined) | 1.27% of dry weight | [6] |

| Simaba aff. paraensis | Barks | Crude Alkaloid Extract | 0.54% | [9] |

Experimental Protocols

The isolation and characterization of canthin-6-one alkaloids involve a series of well-defined experimental procedures. Below are detailed methodologies for their extraction, isolation, and structural elucidation.

Protocol 1: Extraction and Isolation of Canthin-6-One Alkaloids from Ailanthus altissima

This protocol is based on the methodology for isolating canthin-6-one and its derivatives from the stem bark of Ailanthus altissima.

1. Plant Material and Extraction:

-

Dried and powdered stem bark of Ailanthus altissima is subjected to maceration with 95% methanol (B129727) at room temperature. The extraction is repeated three times to ensure exhaustive extraction of the plant material.

-

The combined methanol extracts are then concentrated under reduced pressure to yield a crude extract.

2. Fractionation:

-

The crude methanol extract is subjected to normal-phase silica (B1680970) gel column chromatography (200-300 mesh).

-

The column is initially eluted with a gradient of petroleum ether and ethyl acetate (B1210297) (from 30:1 to 4:1, v/v) to remove non-polar compounds.

-

Subsequently, the polarity of the eluent is increased using a gradient of dichloromethane (B109758) and methanol (from 1:0 to 0:1, v/v) to elute the alkaloid-containing fractions.

3. Isolation and Purification:

-

The fractions showing positive tests for alkaloids (e.g., with Dragendorff's reagent) are further purified using a combination of chromatographic techniques.

-

Preparative Thin-Layer Chromatography (TLC) on silica gel plates can be used for initial separation.

-

Final purification is often achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase, such as a gradient of acetonitrile (B52724) and water containing 0.1% formic acid.

Protocol 2: Extraction and Isolation of Canthin-6-One Alkaloids from Picrolemma huberi

This protocol outlines the procedure for isolating canthin-6-one alkaloids from the stem bark of Picrolemma huberi.[3]

1. Defatting and Extraction:

-

Dried and powdered stem bark of Picrolemma huberi is first defatted by percolation with n-hexane.

-

The defatted plant material is then extracted with 90% methanol in water for 72 hours. The extraction is repeated.

-

The combined methanol-water extracts are filtered and concentrated under reduced pressure.

2. Acid-Base Partitioning:

-

The concentrated extract is partitioned with ethyl acetate.

-

The ethyl acetate layer is dried over anhydrous sodium sulfate (B86663) and concentrated.

-

The resulting extract is subjected to an acid-base extraction to separate the alkaloids. The extract is dissolved in 5% HCl, washed with chloroform (B151607), and then the aqueous layer is basified with NH4OH to pH 9-10 and extracted with chloroform to obtain the crude alkaloid fraction.

3. Chromatographic Purification:

-

The crude alkaloid fraction is subjected to column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol.

-

Fractions containing canthin-6-one alkaloids are further purified by preparative TLC and/or preparative RP-HPLC using a C18 column and a mobile phase of acetonitrile/water with 0.1% formic acid.[3]

Protocol 3: Structure Elucidation

The structures of isolated canthin-6-one alkaloids are determined using a combination of spectroscopic techniques:

-

UV-Vis Spectroscopy: To determine the characteristic absorption maxima of the canthin-6-one chromophore.

-

Infrared (IR) Spectroscopy: To identify functional groups such as carbonyls, hydroxyls, and aromatic rings.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the complete chemical structure and stereochemistry of the alkaloids.

Signaling Pathways and Experimental Workflows

The pharmacological effects of canthin-6-one alkaloids are mediated through their interaction with various cellular signaling pathways. Their anti-inflammatory activity, in particular, has been linked to the modulation of the NF-κB and Akt signaling cascades.

NF-κB Signaling Pathway

Canthin-6-one has been shown to inhibit the activation of the NF-κB pathway, a key regulator of inflammation.[10][11] This inhibition is achieved by preventing the phosphorylation of IκBα, the inhibitory subunit of NF-κB.[10][11] This, in turn, prevents the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory genes.

Caption: Canthin-6-one inhibits the NF-κB signaling pathway.

Akt Signaling Pathway

The PI3K/Akt signaling pathway is another critical regulator of cellular processes, including inflammation and cell survival. Canthin-6-one has been found to reduce the phosphorylation of Akt, thereby inhibiting its downstream signaling and contributing to its anti-inflammatory effects.[10][11]

Caption: Canthin-6-one inhibits the Akt signaling pathway.

Experimental Workflow: From Plant to Pure Alkaloid

The following diagram illustrates the general workflow for the extraction and isolation of canthin-6-one alkaloids from medicinal plants.

Caption: General workflow for canthin-6-one alkaloid isolation.

Conclusion and Future Perspectives

Canthin-6-one alkaloids represent a fascinating and promising class of natural products with a rich history in traditional medicine and a bright future in modern pharmacology. The validation of their traditional uses through rigorous scientific investigation highlights the importance of ethnobotany as a source of novel drug leads. The potent anti-inflammatory and anticancer activities of these compounds, coupled with a growing understanding of their molecular mechanisms of action, make them attractive candidates for further drug development.

Future research should focus on several key areas. Firstly, the synthesis of novel canthin-6-one derivatives with improved efficacy, selectivity, and pharmacokinetic profiles is a promising avenue for drug discovery. Secondly, a deeper understanding of their interactions with specific molecular targets within the NF-κB and Akt signaling pathways, as well as other relevant cellular pathways, will be crucial for optimizing their therapeutic potential. Finally, well-designed clinical trials are needed to translate the promising preclinical findings into tangible benefits for patients. The continued exploration of canthin-6-one alkaloids holds the potential to yield a new generation of therapeutics for a range of human diseases, building upon the ancient wisdom of traditional medicine.

References

- 1. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potential Therapeutic Applications of Plant-Derived Alkaloids against Inflammatory and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Huberine, a New Canthin-6-One Alkaloid from the Bark of Picrolemma huberi - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Novel Canthin-6-one Derivatives: Design, Synthesis, and Their Antiproliferative Activities via Inducing Apoptosis, Deoxyribonucleic Acid Damage, and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Production of cytotoxic canthin-6-one alkaloids by Ailanthus altissima plant cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. arabjchem.org [arabjchem.org]

- 10. Anti-inflammatory Effects of Canthin-6-one Alkaloids from Ailanthus altissima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. khu.elsevierpure.com [khu.elsevierpure.com]

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of 4-Methylthiocanthin-6-one and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview of the synthesis of 4-Methylthiocanthin-6-one and its derivatives, along with detailed protocols for their evaluation as potential therapeutic agents. The information is compiled for use in chemical synthesis, cell biology, and pharmacology research settings.

Introduction and Background

Canthin-6-one (B41653), a β-carboline alkaloid, and its derivatives are of significant interest to medicinal chemists due to their wide range of biological activities, including antitumor, antifungal, antibacterial, and antiviral properties.[1] The core scaffold has been the subject of various synthetic strategies, often involving key steps like Suzuki coupling and Cu-catalyzed amidation.[1] Modifications to the canthin-6-one skeleton, such as the introduction of a methylthio group at the C-4 position and other substitutions, aim to enhance potency, improve solubility, and explore structure-activity relationships (SAR).

Recent studies have focused on synthesizing novel canthin-6-one derivatives with amide side chains at the C-2 position, which have shown potent antiproliferative activity against various human cancer cell lines.[2] The mechanism of action for these compounds is an active area of investigation, with evidence pointing towards the induction of apoptosis, DNA damage, and ferroptosis.[2] Furthermore, specific derivatives like methyl canthin-6-one-2-carboxylate have been identified as potential modulators of the NLRP3 inflammasome, suggesting applications in treating inflammatory diseases such as rheumatoid arthritis.[3]

This document outlines the synthetic protocols for this compound and its derivatives and provides methodologies for assessing their biological activity.

Synthetic Strategy and Protocols

The synthesis of this compound and its derivatives can be approached through a multi-step process starting from the construction of the canthin-6-one core, followed by functionalization.

General Synthetic Workflow

The overall workflow involves synthesizing the canthin-6-one core, followed by functionalization to introduce the methylthio group and other desired side chains.

Caption: General workflow for the synthesis of this compound and its derivatives.

Protocol 1: Synthesis of the Canthin-6-one Core

This protocol is adapted from strategies reported for constructing canthin-6-one skeletons.[1]

Materials:

-

2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) (Meldrum's acid)

-

6-Methoxypyridin-3-amine

-

Dowtherm A (or other high-boiling point solvent)

Procedure:

-

A mixture of 2,2-dimethyl-1,3-dioxane-4,6-dione (1.0 eq) and trimethoxymethane (9.0 eq) in ethanol is heated under reflux for 2 hours.

-

6-Methoxypyridin-3-amine (1.0 eq) is added to the solution, and the mixture is stirred under reflux for an additional 12 hours.

-

Upon cooling to room temperature, the mixture is diluted with hexane and stirred in an ice bath for 10 minutes to induce precipitation.

-

The precipitate is filtered and washed with hexane to yield the intermediate product.

-

The intermediate is then subjected to thermal cyclization in a high-boiling point solvent like Dowtherm A to form the canthin-6-one core. Further steps of reduction and oxidation may be required to achieve the final scaffold.

Protocol 2: Synthesis of this compound

This is a proposed protocol based on common organic chemistry reactions for introducing a methylthio group.

Step A: Thionation of 4-Hydroxycanthin-6-one (if precursor is hydroxylated)

-

A 4-hydroxycanthin-6-one precursor is treated with a thionating agent like Lawesson's reagent in a dry, inert solvent (e.g., toluene (B28343) or dioxane).

-

The reaction is heated to reflux and monitored by TLC until the starting material is consumed.

-

The mixture is cooled, and the product, 4-thiocanthin-6-one, is purified by column chromatography.

Step B: S-Methylation

-

To a stirred solution of 4-thiocanthin-6-one (1.0 eq) and a base such as potassium carbonate (K₂CO₃, 3.0 eq) in a polar aprotic solvent like DMF, add methyl iodide (CH₃I, 1.1 eq).

-

Stir the reaction mixture at room temperature for 3-5 hours.

-

Monitor the reaction by TLC. Upon completion, pour the mixture into cold water to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum. Recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.

-

Confirm the structure using NMR and MS analyses.[4]

Protocol 3: Synthesis of C-2 Amide Derivatives

This protocol is adapted from the synthesis of novel canthin-6-one derivatives with antiproliferative activity.[2]

Materials:

-

2-Carboxy-canthin-6-one precursor (starting material)

-

Thionyl chloride (SOCl₂) or a similar activating agent

-

Appropriate amine (e.g., N-methyl piperazine)

-

Dichloromethane (DCM)

-

Triethylamine (TEA)

Procedure:

-

Suspend the 2-carboxy-canthin-6-one precursor in DCM. Add SOCl₂ dropwise and reflux for 4 hours to form the acyl chloride. Remove the excess SOCl₂ under reduced pressure.

-

Dissolve the resulting acyl chloride in dry DCM and cool in an ice bath.

-

Add the desired amine (1.2 eq) and TEA (2.0 eq) to the solution.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the final C-2 amide derivative.

Biological Activity and Evaluation Protocols

The synthesized compounds are primarily evaluated for their anticancer and anti-inflammatory activities.

Data Presentation: Antiproliferative Activity

The antiproliferative activity of novel canthin-6-one derivatives has been evaluated against various human cancer cell lines. The data is typically presented as IC₅₀ values, which represent the concentration of the compound required to inhibit cell growth by 50%.

| Compound | Side Chain (at C-2) | HT29 (IC₅₀, μM)[2] | A549 (IC₅₀, μM)[2] | MCF-7 (IC₅₀, μM)[2] | HepG2 (IC₅₀, μM)[2] |

| CO | (Parent Compound) | 8.6 | >50 | 12.5 | 10.3 |

| 8a | N,N-diethylethanamine | 4.4 | 12.3 | 6.7 | 5.3 |

| 8d | Morpholine | 2.5 | 6.5 | 3.5 | 3.1 |

| 8h | N-methylpiperazine | 1.0 | 2.9 | 1.9 | 1.5 |

| 8k | N,N-dimethylpropan-1-amine | 3.5 | 11.2 | 4.9 | 4.1 |

CO: Canthin-6-one

Protocol 4: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[5]

Materials:

-

Human cancer cell lines (e.g., HT29, A549)

-

Culture medium (e.g., DMEM) with 10% FBS

-

96-well plates

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Seed cells into 96-well plates at a density of 1 × 10⁴ cells per well and incubate for 24 hours (37 °C, 5% CO₂).

-

Treat the cells with various concentrations of the test compounds (dissolved in DMSO, final concentration < 0.2%) and incubate for another 48 hours.

-

Remove the medium and add 100 μL of fresh medium and 10 μL of MTT solution to each well. Incubate for 4 hours.

-

Remove the medium containing MTT and add 150 μL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability percentage relative to the control (DMSO-treated) cells and determine the IC₅₀ values.

Proposed Mechanism of Action

Studies on canthin-6-one derivatives suggest a multi-faceted mechanism of action involving the induction of apoptosis, DNA damage, and ferroptosis.[2]

Caption: Proposed anticancer mechanism of action for canthin-6-one derivatives.[2]

Protocol 5: Apoptosis and DNA Damage Analysis (Western Blot)

This protocol is used to measure the expression levels of key proteins involved in apoptosis and DNA damage pathways.

Materials:

-

Treated and untreated cell lysates

-

Protein quantification kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., anti-Bcl-2, anti-cleaved-caspase-3, anti-γ-H2AX, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence (ECL) substrate

Procedure:

-

Lyse cells after treatment with the test compound for the desired time.

-

Quantify the total protein concentration in the lysates.

-

Load equal amounts of protein (e.g., 40 μg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4 °C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control.

Protocol 6: Ferroptosis Analysis

This involves measuring key markers of ferroptosis, such as glutathione (B108866) (GSH) levels and lipid peroxidation.

A. GSH Level Measurement:

-

Treat cells with the test compound.

-

Harvest the cells and lyse them.

-

Use a commercially available GSH assay kit according to the manufacturer's instructions to measure the intracellular GSH concentration. Results are typically normalized to the total protein content.

B. Lipid Peroxidation Measurement:

-

Treat cells with the test compound.

-

Stain the cells with a lipid peroxidation sensor dye (e.g., C11-BODIPY 581/591).

-